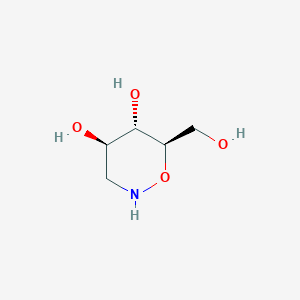
Tetrahydrooxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrooxazine is an organic compound belonging to the class of 1,2-oxazinanes. These compounds contain an oxazinane ring with the nitrogen atom and the oxygen atom at positions 1 and 2, respectively . This compound is a small molecule with the chemical formula C₅H₁₁NO₄ and a molecular weight of 149.1451 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrooxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of amino alcohols with aldehydes or ketones, followed by cyclization to form the oxazinane ring . The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like distillation or crystallization may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
Tetrahydrooxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, often facilitated by nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted oxazinanes.
科学的研究の応用
Chemical Properties and Structure
Tetrahydrooxazine belongs to the class of organic compounds known as 1,2-oxazinanes, characterized by a six-membered ring containing both nitrogen and oxygen atoms. Its molecular formula is C5H11NO4 with a molecular weight of approximately 149.15 g/mol. The compound exhibits various chemical properties that influence its reactivity and interactions in biological systems .
Pharmacological Applications
-
Inhibition of Glycoside Hydrolases
- This compound derivatives have been synthesized as potential inhibitors of glycoside hydrolases, enzymes that play crucial roles in carbohydrate metabolism. Research indicates that these compounds can mimic carbohydrate structures, effectively inhibiting enzyme activity and potentially serving as therapeutic agents for conditions related to carbohydrate metabolism .
-
Alkaloid Derivatives
- This compound is structurally present in several steroidal alkaloids derived from plants such as B. papillosa. These alkaloids have demonstrated various biological activities, including anti-inflammatory and analgesic effects, suggesting that this compound may contribute to the pharmacological efficacy of these natural products .
- Isofagomine Analogues
Case Study 1: Glycoside Hydrolase Inhibition
A study demonstrated that this compound derivatives could effectively inhibit specific glycoside hydrolases involved in metabolic pathways. The synthesized compounds showed significant binding affinity to the active sites of these enzymes, indicating their potential as therapeutic agents for metabolic disorders.
Case Study 2: Isofagomine Derivatives
Research on isofagomine analogues incorporating this compound revealed enhanced enzyme activity restoration in cellular models of lysosomal storage diseases. These findings suggest that such modifications can lead to improved therapeutic outcomes compared to traditional treatments.
作用機序
The mechanism of action of tetrahydrooxazine involves its interaction with specific molecular targets, such as enzymes. For example, this compound derivatives have been shown to inhibit glycosidases by binding to the active site of the enzyme and mimicking the transition state of the substrate . This inhibition can disrupt the enzyme’s activity and affect various biological processes.
類似化合物との比較
Similar Compounds
Isofagomine: A glycosidase inhibitor with a similar mechanism of action.
1-Deoxynojirimycin: Another glycosidase inhibitor with structural similarities to tetrahydrooxazine.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the oxazinane ring. This structure allows it to interact with enzymes in a distinct manner, making it a valuable compound for studying enzyme inhibition and developing therapeutic agents .
特性
分子式 |
C5H11NO4 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
(4R,5S,6R)-6-(hydroxymethyl)oxazinane-4,5-diol |
InChI |
InChI=1S/C5H11NO4/c7-2-4-5(9)3(8)1-6-10-4/h3-9H,1-2H2/t3-,4-,5+/m1/s1 |
InChIキー |
KHVCOYGKHDJPBZ-WDCZJNDASA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H](ON1)CO)O)O |
正規SMILES |
C1C(C(C(ON1)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















